
Ciclesonida
Descripción general
Descripción
Ciclesonide is a corticosteroid or steroid (cortisone-like medicine) used to treat asthma and allergic rhinitis . It works by preventing inflammation (swelling) in the lungs, which makes the asthma attack less severe . It is marketed under the brand names Alvesco for asthma and Omnaris, Omniair, Zetonna, and Alvesco for hay fever in the US and Canada .
Synthesis Analysis
A process for enantiomeric enriching the ®-Ciclesonide has been described. The process comprises providing a mixture of ®-Ciclesonide: (S)-Ciclesonide to chromatography using a chiral stationary phase .
Molecular Structure Analysis
Ciclesonide has a molecular formula of C32H44O7 and an average mass of 540.688 Da . It has 9 defined stereocentres .
Physical And Chemical Properties Analysis
Ciclesonide has a density of 1.2±0.1 g/cm3, a boiling point of 665.0±55.0 °C at 760 mmHg, and a flash point of 210.0±25.0 °C . It also has an index of refraction of 1.576 .
Aplicaciones Científicas De Investigación
Terapia para el Asma
Ciclesonida es un corticosteroide inhalado moderno utilizado para el tratamiento del asma. Se administra como un profármaco inactivo y se convierte en un metabolito activo en los pulmones, ofreciendo una alta tasa de deposición superior al 50% cuando se formula como una solución de aerosol .
Efectos Anticancerígenos
Estudios recientes han investigado los posibles efectos anticancerígenos de la this compound, centrándose particularmente en el cáncer de mama y las células madre cancerosas (CSC). La investigación tiene como objetivo determinar su mecanismo subyacente y su eficacia .
Cuantificación Analítica
Se ha desarrollado un método LC-APPI-MS/MS ultrasensible para la cuantificación simultánea de this compound y su metabolito des-CIC en suero humano, destacando su importancia en estudios farmacocinéticos .
Actividad Antiinflamatoria
La this compound actúa como un agonista del receptor de glucocorticoides con actividad antiinflamatoria. Su metabolito activo, des-ciclesonida, tiene una afinidad significativamente mayor por el receptor de glucocorticoides que el compuesto original .
Tratamiento de la Rinitis Alérgica
Como glucocorticoide, la this compound también se utiliza para tratar la rinitis alérgica. Funciona inhibiendo la liberación de ácido araquidónico de los fosfolípidos, lo que reduce la formación de prostaglandinas .
Síntomas de Garganta Reducidos
En comparación con otros esteroides inhalados para el asma crónica, se ha informado que la this compound hace que esté disponible menos esteroide activo hasta que llega al pulmón durante la inhalación. Esto podría reducir potencialmente la probabilidad de síntomas de garganta asociados con terapias de inhalación .
Mecanismo De Acción
Target of Action
Ciclesonide, also known as Alvesco, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating immune responses and inflammation, making it a key target in the treatment of conditions like asthma and allergic rhinitis .
Mode of Action
Ciclesonide is a pro-drug that is enzymatically hydrolyzed to a pharmacologically active metabolite, C21-desisobutyryl-ciclesonide (des-ciclesonide or RM1) . This metabolite has a high affinity for the glucocorticoid receptor, which is 120 times higher than the parent compound . The interaction with its targets results in the inhibition of leukocyte infiltration at the site of inflammation, interference with mediators of inflammatory response, and suppression of humoral immune responses .
Biochemical Pathways
The biochemical pathways affected by ciclesonide involve the glucocorticoid receptor pathway. Upon activation, the glucocorticoid receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to changes in the production of various proteins, including those involved in inflammatory responses .
Result of Action
The molecular and cellular effects of ciclesonide’s action primarily involve the reduction of inflammatory reactions. It achieves this by limiting the capillary dilatation and permeability of the vascular structures . This restricts the accumulation of polymorphonuclear leukocytes and macrophages and reduces the release of vasoactive kinins . These actions result in the symptomatic relief of nasal symptoms associated with seasonal and perennial allergic rhinitis, and the management of asthma .
Action Environment
The action, efficacy, and stability of ciclesonide can be influenced by various environmental factors. For instance, the drug is delivered through a hydrofluoroalkane metered-dose inhaler, which allows high lung deposition and delivery into the small airways . This enhances the local anti-inflammatory activity of ciclesonide in the lung . .
Safety and Hazards
Ciclesonide is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant papers on Ciclesonide have been analyzed to provide this information .
Análisis Bioquímico
Biochemical Properties
Ciclesonide is converted to its active metabolite, des-CIC, by esterases in the lungs . Des-CIC has a high affinity for the glucocorticoid receptor and exhibits anti-inflammatory activity . This interaction with the glucocorticoid receptor is crucial for the therapeutic effects of Ciclesonide.
Cellular Effects
Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures . These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins . This leads to a decrease in inflammation and an improvement in symptoms of asthma and allergic rhinitis .
Molecular Mechanism
Ciclesonide is a glucocorticoid receptor agonist. Upon binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This leads to changes in gene expression, contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In short-term studies, Ciclesonide caused less suppression of cortisol release compared with other corticosteroids, but there is no evidence that this translates into fewer long-term (>52 weeks) adverse effects .
Dosage Effects in Animal Models
Ciclesonide has been shown to have beneficial effects in animal models of inflammatory airways disease, with an improved safety profile compared to other corticosteroids
Metabolic Pathways
Following deposition in the lung, Ciclesonide is hydrolyzed by esterases to form the pharmacologically active metabolite des-CIC . Des-CIC undergoes further hepatic metabolism primarily via CYP3A4 and to a lesser extent via CYP2D6 .
Transport and Distribution
Ciclesonide is distributed with a volume of distribution of 2.9 L/kg, while des-CIC has a volume of distribution of 12.1 L/kg
Subcellular Localization
Given that the active metabolite of Ciclesonide interacts with the glucocorticoid receptor in the cell nucleus , it can be inferred that Ciclesonide or its metabolites are likely to be localized in the cell nucleus.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ciclesonide involves the conversion of a starting material into an intermediate, which is then subjected to a series of reactions to form the final product.", "Starting Materials": [ "Budesonide", "Ethyl chloroacetate", "Sodium hydride", "Chlorine gas", "Sodium hydroxide", "Methanol", "Water", "Acetic acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Budesonide is reacted with ethyl chloroacetate in the presence of sodium hydride to form an intermediate.", "The intermediate is then chlorinated with chlorine gas to form a dichloro compound.", "The dichloro compound is treated with sodium hydroxide to form a hydroxy compound.", "The hydroxy compound is then reacted with methanol and water to form a methoxy compound.", "The methoxy compound is then treated with acetic acid to form an acetoxy compound.", "The acetoxy compound is finally treated with sodium bicarbonate and sodium chloride to form Ciclesonide." ] } | |
Número CAS |
126544-47-6 |
Fórmula molecular |
C32H44O7 |
Peso molecular |
540.7 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26-,27+,29+,30-,31-,32+/m0/s1 |
Clave InChI |
LUKZNWIVRBCLON-BACZTASJSA-N |
SMILES isomérico |
CC(C)C(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6 |
SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
SMILES canónico |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Apariencia |
Solid powder |
Otros números CAS |
126544-47-6 141845-82-1 |
Descripción física |
Solid |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
1.57e-03 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate Alvesco ciclesonide Omnaris |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ciclesonide unique compared to other inhaled corticosteroids?
A1: Ciclesonide is an inhaled corticosteroid administered as a prodrug. [] This means it is inactive until it reaches the lungs, where it is converted into its active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases. [, , , , ]
Q2: How does ciclesonide exert its anti-inflammatory effects?
A2: Once activated in the lungs, des-CIC binds to glucocorticoid receptors with high affinity. [, ] This binding leads to a cascade of downstream effects, ultimately suppressing inflammatory responses in the airways.
Q3: Does ciclesonide preferentially target the lungs?
A3: Yes, ciclesonide exhibits targeted action due to its activation within the lungs. [, ] While some ciclesonide might be absorbed systemically, it undergoes rapid first-pass metabolism in the liver, minimizing systemic exposure and potential side effects. [, ]
Q4: What is the molecular formula and weight of ciclesonide?
A4: Ciclesonide has the molecular formula C32H44O6 and a molecular weight of 528.69 g/mol. []
Q5: What spectroscopic data is available for ciclesonide?
A5: While specific spectroscopic data was not provided in the reviewed papers, various analytical techniques are employed to characterize and quantify ciclesonide and its metabolites. [, , ] These likely include high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive detection and quantification.
Q6: How is ciclesonide formulated for inhalation?
A6: Ciclesonide is typically formulated as a solution for inhalation using a hydrofluoroalkane (HFA) pressurized metered-dose inhaler (MDI). [, , ]
Q7: Does the formulation impact ciclesonide's deposition and distribution in the lungs?
A7: Yes, the formulation plays a crucial role. Studies using technetium-99m (99mTc)-labeled ciclesonide delivered via HFA-MDI demonstrate high lung deposition exceeding 50%, with greater distribution to peripheral lung regions compared to central regions. []
Q8: How does the structure of ciclesonide contribute to its properties?
A8: Ciclesonide's unique structure, featuring a cyclohexyl group at the 2' position and an isobutyrate ester at the C21 position, contributes to its prodrug nature and targeted activation in the lungs. [, , ]
Q9: Are there any known structure-activity relationships for ciclesonide or des-CIC?
A9: Studies have shown that des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to ciclesonide, highlighting the importance of the isobutyrate ester for activation. [, ] Further research is needed to fully elucidate detailed structure-activity relationships.
Q10: What is the pharmacokinetic profile of ciclesonide?
A10: Ciclesonide is rapidly absorbed after inhalation. [, ] It exhibits low oral bioavailability due to extensive first-pass metabolism in the liver, but high protein binding and rapid clearance further minimize systemic exposure. [, , ]
Q11: How is ciclesonide metabolized?
A11: Ciclesonide is primarily metabolized in the liver to various metabolites, including hydroxylated derivatives and hippuric acid. [] The active metabolite, des-CIC, can undergo reversible esterification with fatty acids within lung cells, which may contribute to its prolonged duration of action. [, , ]
Q12: What in vitro models have been used to study ciclesonide's activity?
A12: Researchers have employed various in vitro models, including human precision-cut lung slices, alveolar type II epithelial cells (A549), normal bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC), to investigate ciclesonide's activation, metabolism, and anti-inflammatory effects. [, ]
Q13: Has ciclesonide's efficacy been demonstrated in animal models of asthma?
A13: Yes, ciclesonide has shown efficacy in preclinical animal models. In a Brown Norway rat model of antigen-induced airway eosinophilia, ciclesonide demonstrated comparable efficacy to fluticasone in reducing airway inflammation. []
Q14: What clinical trials have been conducted with ciclesonide?
A14: Numerous clinical trials have assessed the efficacy and safety of ciclesonide in patients with asthma. These trials have investigated various aspects, including its effectiveness compared to placebo [] and other inhaled corticosteroids like budesonide and fluticasone. [, , , ] Several studies have also focused on the drug's use in children. [, , ]
Q15: Has ciclesonide been investigated for other applications besides asthma?
A15: While primarily studied for asthma and allergic rhinitis, ciclesonide has shown potential in other areas. Studies suggest it might inhibit lung cancer stem cells through its effects on the Hedgehog signaling pathway. [] Additionally, research has explored its potential in treating COVID-19, although further investigation is needed. [, , , ]
Q16: What is known about the safety profile of ciclesonide?
A16: Data from clinical trials suggests that ciclesonide generally has a good safety profile, particularly in comparison to oral corticosteroids. [, , ] Its targeted activation in the lungs and low systemic exposure may contribute to a lower risk of systemic side effects. [, ]
Q17: Are there specific strategies to enhance ciclesonide delivery to the lungs?
A17: The use of HFA-MDI formulations with or without spacers aims to optimize ciclesonide delivery to the lungs, maximizing its therapeutic effect while minimizing oropharyngeal deposition. [, ] Further research into novel drug delivery systems might offer additional improvements in the future.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



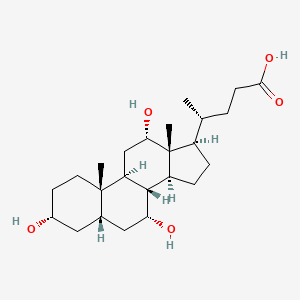

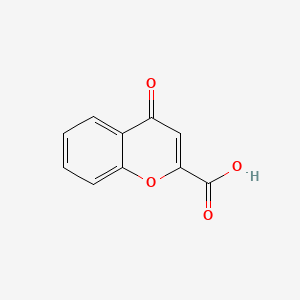

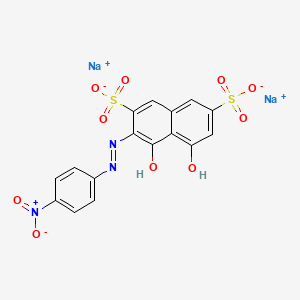
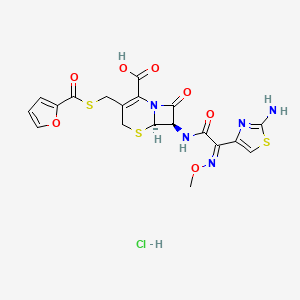
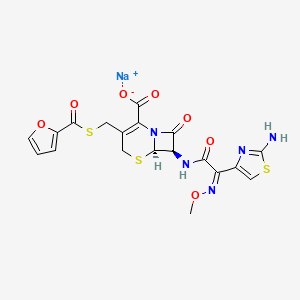
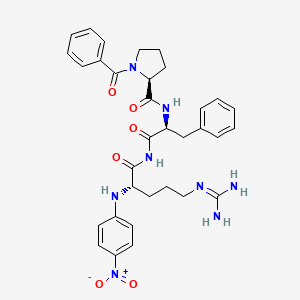

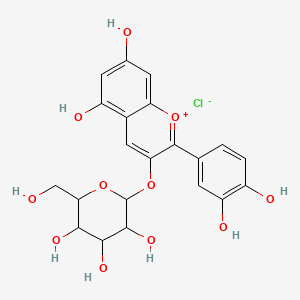

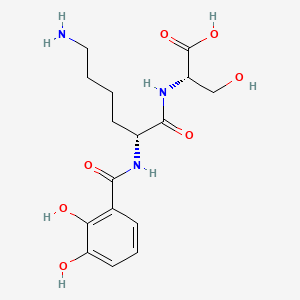
![[4-(2-Benzyl-2H-indazol-3-yl)phenyl]methanol](/img/structure/B1668922.png)
![2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine](/img/structure/B1668923.png)